Diacetoxydimethylsilane synthesis and characterization
Diacetoxydimethylsilane synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Diacetoxydimethylsilane
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Diacetoxydimethylsilane
Diacetoxydimethylsilane, with the chemical formula C₆H₁₂O₄Si, is a versatile organosilicon compound that serves as a critical intermediate and reagent in numerous advanced applications.[1][2] As a bifunctional molecule featuring two reactive acetoxy groups attached to a dimethylsilyl core, it is a key precursor in the production of silicone polymers, including adhesives, coatings, and sealants.[3][4] For researchers and professionals in drug development, its utility extends to its role as a silylating agent, which can protect functional groups like alcohols and amines during complex syntheses, and as a scaffold for creating novel biologically active compounds.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, and handling, grounded in established chemical principles and validated analytical methodologies.
Part 1: Synthesis of Diacetoxydimethylsilane
The synthesis of diacetoxydimethylsilane is most commonly achieved through the direct acetylation of a dichlorodimethylsilane precursor. This approach is favored for its efficiency and scalability. The causality behind this choice lies in the high reactivity of the silicon-chlorine bond towards nucleophilic substitution.
Core Synthesis Mechanism: Nucleophilic Substitution
The primary reaction involves the nucleophilic attack of the acetate group (from acetic anhydride or acetic acid) on the electrophilic silicon atom of dichlorodimethylsilane. This process displaces the chloride leaving groups, forming the more stable silicon-oxygen bond of the acetoxy group. The reaction mechanism involves a two-step substitution.[1]
Experimental Protocol: Synthesis via Acetylation
This protocol describes a robust method for synthesizing diacetoxydimethylsilane. It is designed as a self-validating system where reaction progress and product purity are monitored at key stages.
Materials:
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Dichlorodimethylsilane ((CH₃)₂SiCl₂)
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Acetic Anhydride ((CH₃CO)₂O)
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Anhydrous Toluene (or other suitable inert solvent)
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Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
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Distillation apparatus
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen or argon atmosphere, charge the flask with dichlorodimethylsilane dissolved in anhydrous toluene.
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Expert Insight: The use of anhydrous conditions is critical. Dichlorodimethylsilane and the diacetoxydimethylsilane product are both highly susceptible to hydrolysis in the presence of moisture, which would lead to the formation of undesirable siloxanes and reduce the yield.[5]
-
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Reagent Addition: Slowly add acetic anhydride (typically 2.0-2.2 equivalents) to the stirred solution of dichlorodimethylsilane via the dropping funnel. The reaction is exothermic; maintain the temperature between 20-30°C using an ice bath if necessary.
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Reaction Progression: After the addition is complete, heat the mixture to a moderate temperature (industrial processes may use 120-180°C) and stir for several hours to drive the reaction to completion.[1] The reaction progress can be monitored by observing the cessation of acetyl chloride byproduct formation.
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Purification: The crude product is purified by fractional distillation under reduced pressure. This step is essential to remove the solvent, unreacted starting materials, and the acetyl chloride byproduct. The boiling point of diacetoxydimethylsilane is approximately 163°C at atmospheric pressure.[6]
Caption: Reaction scheme for the synthesis of diacetoxydimethylsilane.
Part 2: Comprehensive Characterization
Confirming the identity, purity, and structure of the synthesized diacetoxydimethylsilane is paramount. A multi-technique approach ensures a thorough and reliable characterization.
Characterization Workflow
The logical flow from purified product to final confirmation involves a series of complementary analytical techniques.
Caption: Logical workflow for the analytical characterization of the product.
Spectroscopic and Chromatographic Data
A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) provides a complete analytical profile.[7][8]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | - Si-CH₃: A sharp singlet around δ 0.2-0.4 ppm.- O=C-CH₃: A sharp singlet around δ 2.0-2.1 ppm.Integration ratio should be 1:1 (or 6H:6H). |
| ¹³C NMR | Carbon skeleton confirmation. | - Si-CH₃: Signal around δ -1.0 to 1.0 ppm.- O=C-CH₃: Signal around δ 21-23 ppm.- C=O: Signal around δ 170-172 ppm. |
| ²⁹Si NMR | Direct observation of the silicon environment. | A single resonance characteristic of a diacetoxy-substituted silicon atom. Chemical shifts can vary based on solvent and standards.[2][9] |
| FT-IR | Identification of key functional groups. | - C=O Stretch: Strong, sharp absorbance around 1725-1745 cm⁻¹.- Si-O-C Stretch: Strong absorbance in the 1000-1100 cm⁻¹ region.- Si-CH₃ Deformation: Characteristic absorbance around 1260 cm⁻¹ and 800-850 cm⁻¹.[10] |
| GC-MS | Purity assessment and molecular weight confirmation. | - GC: A single major peak indicating high purity.- MS: A molecular ion peak (M⁺) corresponding to the molecular weight (176.24 g/mol ) and a characteristic fragmentation pattern.[2][11] |
Trustworthiness Through Orthogonal Analysis
Each analytical technique provides a piece of the structural puzzle. NMR confirms the proton and carbon environments and their connectivity, FT-IR validates the presence of essential functional groups, and GC-MS confirms the molecular weight and purity.[12][13] When the data from all three techniques are congruent, it provides a high degree of confidence in the identity and quality of the synthesized compound, creating a self-validating analytical system.
Part 3: Safety and Handling
Diacetoxydimethylsilane is a hazardous chemical and must be handled with appropriate precautions.[14]
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Corrosivity: It is classified as a corrosive material that causes severe skin burns and eye damage.[15][16] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Hydrolysis: The compound reacts with moisture to release acetic acid, which is also corrosive and has a pungent odor.[5] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation.[4]
Part 4: Applications in Research and Drug Development
The unique reactivity of diacetoxydimethylsilane makes it a valuable tool for scientists in the pharmaceutical and life sciences sectors.
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Protecting Group Chemistry: It serves as an effective silylating agent to protect hydroxyl (-OH) and amine (-NH) groups in complex molecules during multi-step syntheses. This protection prevents unwanted side reactions, and the resulting silyl ether or silylamide can be easily deprotected under specific conditions.[4]
-
Synthesis of Bioactive Compounds: The silicon core can be incorporated into novel molecular frameworks to synthesize new biologically active compounds, a strategy explored in drug discovery to modulate properties like solubility and metabolic stability.[3]
-
Cross-linking and Material Formulation: In drug delivery, it can be used as a cross-linking agent to form silicone-based matrices for the controlled release of therapeutic agents.[4] Its ability to form durable silicone polymers is also leveraged in the manufacturing of medical devices and specialized laboratory equipment.[3]
By understanding the fundamental synthesis and characterization of this key reagent, researchers can confidently and safely leverage its properties to accelerate innovation in drug discovery and development.[17]
References
-
INNO Specialty Chemicals. (n.d.). DiacetoxydiMethylsilane: A Versatile Chemical for Modern Industry. Retrieved from INNO Specialty Chemicals. [Link]
-
INNO Specialty Chemicals. (n.d.). Diacetoxydimethylsilane: A Versatile Chemical Compound. Retrieved from INNO Specialty Chemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). Diacetoxydimethylsilane. PubChem Compound Database. Retrieved from [Link]
-
Despax, B., et al. (n.d.). In-situ FTIR analysis of TEOS and HMDS - low frequency plasmas. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Normalized FT-IR absorption spectra of BDMADMS (gas phase) (a), and of.... Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved from Royal Society of Chemistry. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker. [Link]
-
National Institutes of Health. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from PMC. [Link]
-
Babonneau, F., et al. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. [Link]
-
Royal Society of Chemistry. (n.d.). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Retrieved from Royal Society of Chemistry. [Link]
-
European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from European Pharmaceutical Review. [Link]
-
Biocompare. (2013, June 20). Molecular Characterization with FT-IR Spectrometry. Retrieved from Biocompare. [Link]
-
Defense Technical Information Center. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Retrieved from DTIC. [Link]
-
Polymer Chemistry. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from Polymer Chemistry. [Link]
-
Portland Press. (n.d.). Mass spectrometry of intact membrane proteins: shifting towards a more native-like context. Retrieved from Portland Press. [Link]
-
National Institutes of Health. (2024, December 17). A Study of the Deisotope Method for Mass Spectra of Complex Synthetic Polymer Mixtures Consisting of Multiple Repeating Units. Retrieved from PMC. [Link]
-
LabXchange. (n.d.). Mass Spectrometer: The Molecule Dissector. Retrieved from LabXchange. [Link]
Sources
- 1. Buy Diacetoxydimethylsilane | 2182-66-3 [smolecule.com]
- 2. Diacetoxydimethylsilane | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. innospk.com [innospk.com]
- 5. Diacetoxydimethylsilane | 2182-66-3 [chemicalbook.com]
- 6. Diacetoxydimethylsilane 98 2182-66-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 10. ispc-conference.org [ispc-conference.org]
- 11. A Study of the Deisotope Method for Mass Spectra of Complex Synthetic Polymer Mixtures Consisting of Multiple Repeating Units - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Mass spectrometry of intact membrane proteins: shifting towards a more native-like context - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.pt [fishersci.pt]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
